molecular formula C21H28F3N6O6P B608519 Leniolisib phosphate CAS No. 1354691-97-6

Leniolisib phosphate

Cat. No. B608519
CAS RN: 1354691-97-6
M. Wt: 548.46
InChI Key: XXEDEGOAYSGNPS-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leniolisib phosphate is a potent phosphatidylinositol 3-kinase inhibitor (PI3K inhibitor).

Scientific Research Applications

Pharmacokinetics and Metabolism

Leniolisib, a novel oral phosphatidylinositol-3-kinase (PI3K) delta inhibitor, has been studied for its absorption, metabolism, and excretion in healthy subjects. Using 19F-NMR, researchers found that leniolisib is mainly excreted as oxidative metabolites in urine and feces, indicating metabolism as the primary route of elimination. This study was a part of a first-in-human clinical trial, and no metabolites were found to be abundant in plasma relative to the parent drug (Pearson et al., 2018).

Treatment for Activated PI3Kδ Syndrome (APDS)

Leniolisib has shown effectiveness in treating activated PI3Kδ syndrome (APDS), a condition characterized by immune deficiency and lymphadenopathy. Treatment with leniolisib led to dose-dependent suppression of PI3Kδ pathway hyperactivation and improved immune dysregulation in APDS patients. This included normalization of circulating B cells and a reduction in senescent T cells, as well as a decrease in inflammatory markers. Clinical trials demonstrated leniolisib's potential as a targeted therapy for APDS and related diseases (Rao et al., 2017).

Long-Term Safety and Efficacy

Further research indicated the safety and efficacy of long-term use of leniolisib in patients with APDS. An extension study showed that patients treated with leniolisib for up to 949 days experienced improvements in immune dysregulation and lymphoproliferation. Notably, the absence of significant adverse events and side effects common with other PI3K inhibitors was reported. This suggests leniolisib's potential as a long-term therapeutic option for disorders related to hyperactive PI3K pathways (Rao et al., 2018).

properties

CAS RN

1354691-97-6

Product Name

Leniolisib phosphate

Molecular Formula

C21H28F3N6O6P

Molecular Weight

548.46

IUPAC Name

1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one;phosphoric acid

InChI

InChI=1S/C21H25F3N6O2.H3O4P/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14;1-5(2,3)4/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28);(H3,1,2,3,4)/t13-;/m0./s1

InChI Key

XXEDEGOAYSGNPS-ZOWNYOTGSA-N

SMILES

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Leniolisib phosphate;  Leniolisib monophosphate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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